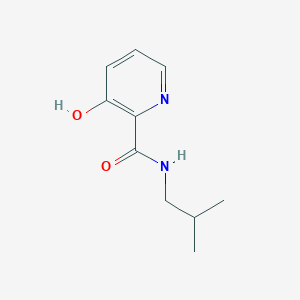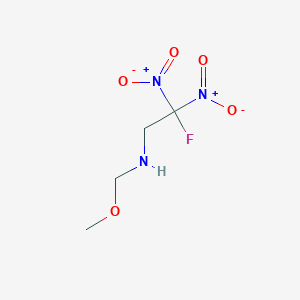
2-(Prop-2-en-1-yl)-4-(4-propylcyclohexyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Prop-2-en-1-yl)-4-(4-propylcyclohexyl)phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a phenolic hydroxyl group attached to a benzene ring, which is further substituted with a prop-2-en-1-yl group and a 4-propylcyclohexyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-en-1-yl)-4-(4-propylcyclohexyl)phenol typically involves the alkylation of a phenol derivative with appropriate alkyl halides under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions usually require heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Catalysts such as phase transfer catalysts can also be employed to enhance the reaction efficiency.
化学反応の分析
Types of Reactions
2-(Prop-2-en-1-yl)-4-(4-propylcyclohexyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides or acyl chlorides can be used as reagents in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Alcohols or alkanes.
Substitution: Ethers or esters.
科学的研究の応用
2-(Prop-2-en-1-yl)-4-(4-propylcyclohexyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Prop-2-en-1-yl)-4-(4-propylcyclohexyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, affecting their structure and function. Additionally, the compound’s hydrophobic alkyl groups can interact with lipid membranes, altering their properties and influencing cellular processes.
類似化合物との比較
Similar Compounds
2-(Prop-2-en-1-yl)phenol: Lacks the 4-propylcyclohexyl group, resulting in different chemical and biological properties.
4-(4-Propylcyclohexyl)phenol: Lacks the prop-2-en-1-yl group, leading to variations in reactivity and applications.
Uniqueness
2-(Prop-2-en-1-yl)-4-(4-propylcyclohexyl)phenol is unique due to the presence of both the prop-2-en-1-yl and 4-propylcyclohexyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
145413-09-8 |
|---|---|
分子式 |
C18H26O |
分子量 |
258.4 g/mol |
IUPAC名 |
2-prop-2-enyl-4-(4-propylcyclohexyl)phenol |
InChI |
InChI=1S/C18H26O/c1-3-5-14-7-9-15(10-8-14)16-11-12-18(19)17(13-16)6-4-2/h4,11-15,19H,2-3,5-10H2,1H3 |
InChIキー |
MKARXFQFRHRMKB-UHFFFAOYSA-N |
正規SMILES |
CCCC1CCC(CC1)C2=CC(=C(C=C2)O)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate](/img/structure/B12557419.png)


![5'-(1,3-Dithian-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B12557439.png)




![3-Methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12557484.png)


![N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine](/img/structure/B12557494.png)

